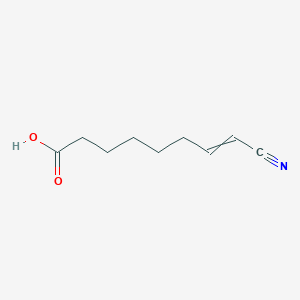

8-Cyanooct-7-enoic acid

Description

Structure

3D Structure

Properties

CAS No. |

161680-97-3 |

|---|---|

Molecular Formula |

C9H13NO2 |

Molecular Weight |

167.20 g/mol |

IUPAC Name |

8-cyanooct-7-enoic acid |

InChI |

InChI=1S/C9H13NO2/c10-8-6-4-2-1-3-5-7-9(11)12/h4,6H,1-3,5,7H2,(H,11,12) |

InChI Key |

OYVAMEJTCKGJPR-UHFFFAOYSA-N |

Canonical SMILES |

C(CCC=CC#N)CCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 8 Cyanooct 7 Enoic Acid

Established Chemical Synthesis Pathways to Unsaturated Nitrile Acids

Traditional synthetic routes provide a foundational framework for constructing unsaturated nitrile acids. These methods, often applied to related compounds, can be adapted for the specific synthesis of 8-cyanooct-7-enoic acid.

The Baeyer-Villiger oxidation is a powerful reaction that converts ketones into esters, or cyclic ketones into lactones, through the use of peroxyacids. chemistrysteps.comwikipedia.org This reaction is highly regioselective, with the migratory aptitude of the adjacent carbon groups determining the structure of the resulting ester or lactone. organic-chemistry.org For the synthesis of a precursor to this compound, one could envision the oxidation of a suitably substituted cyclic ketone to a lactone, which can then be hydrolyzed to a hydroxy acid, a versatile intermediate for further functionalization.

Table 1: Migratory Aptitude of Substituents in Baeyer-Villiger Oxidation This table illustrates the general order of preference for group migration, which dictates the regiochemical outcome of the reaction.

| Migratory Group | Relative Migratory Aptitude |

|---|---|

| Tertiary alkyl | Highest |

| Cyclohexyl | High |

| Secondary alkyl, Phenyl | Medium |

| Primary alkyl | Low |

Data sourced from established principles of the Baeyer-Villiger oxidation. organic-chemistry.org

Ester pyrolysis is a classic method for generating alkenes via an intramolecular elimination reaction (Ei mechanism) under vacuum conditions. wikipedia.org This reaction involves heating an ester that contains a β-hydrogen, leading to the formation of a carboxylic acid and an alkene. wikipedia.org A potential strategy for synthesizing this compound could involve the pyrolysis of an appropriate ester precursor, which would generate the C7-C8 double bond and the carboxylic acid terminus in a single, concerted step.

Olefin metathesis is a transformative reaction in organic synthesis that allows for the "swapping" of alkylidene fragments between two alkenes, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs' catalysts) or molybdenum. masterorganicchemistry.comharvard.edu Cross-metathesis (CM) between a long-chain unsaturated fatty acid and an unsaturated nitrile could provide a direct route to the carbon skeleton of this compound. google.commdpi.com For instance, the reaction of oleic acid (or its ester) with acrylonitrile (B1666552) could theoretically yield the desired product, although control of selectivity and competing reactions would be significant challenges.

Table 2: Common Ruthenium-Based Olefin Metathesis Catalysts A summary of widely used Grubbs'-type catalysts and their general characteristics.

| Catalyst Generation | Common Name | Key Features |

|---|---|---|

| 1st Generation | Grubbs' Catalyst | Good functional group tolerance; active for ring-closing metathesis (RCM). harvard.edu |

| 2nd Generation | Grubbs' Catalyst | Higher activity and broader substrate scope due to N-heterocyclic carbene (NHC) ligand. harvard.edu |

| 3rd Generation | Grubbs' Catalyst | Faster initiation rates at low temperatures. |

Cyanoalkylation strategies involve the introduction of a nitrile group onto an alkyl chain. This can be achieved through various methods, including the nucleophilic substitution of a halide with a cyanide salt or through more complex, regioselective hydrocyanation reactions of alkenes. beilstein-journals.org For a molecule like this compound, a precursor with a suitable leaving group at the C8 position could be subjected to cyanation to install the nitrile functionality.

Development of Innovative Approaches for Selective Synthesis of this compound

Modern organic synthesis prioritizes the development of highly selective reactions that can efficiently construct complex molecules with minimal byproducts.

In a multifunctional molecule, chemoselectivity—the ability to react with one functional group in the presence of others—is paramount. For instance, when working with a precursor containing both an ester and an alkene, a reaction must be chosen that selectively targets one site without affecting the other.

Regioselectivity refers to the control of reaction position. The synthesis of this compound requires precise control to form the double bond specifically between C7 and C8 and to place the cyano group at C8. Modern catalytic methods, such as copper-catalyzed hydroalumination followed by cyanation of allenes, have demonstrated high regioselectivity in the synthesis of β,γ-unsaturated nitriles. beilstein-journals.org Similarly, cascade reactions, where multiple bonds are formed in a single operation, can offer streamlined access to complex scaffolds with high regiocontrol. researchgate.netmdpi.com

The fields of catalysis for both fatty acid and cyanoalkene synthesis have seen significant advancements. In fatty acid synthesis and modification, biocatalysts like lipases are increasingly used for their high selectivity under mild conditions. mdpi.com Heterogeneous catalysts, such as zeolites and sulfated metal oxides, offer advantages in terms of separation and reusability for processes like esterification and transesterification. mdpi.com

For the synthesis of cyanoalkenes, modern approaches often employ transition metal catalysts. For example, nickel/Lewis acid cooperative catalysis can achieve the addition of cyanoformates across alkynes in a highly stereoselective and regioselective manner. researchgate.net These advanced catalytic systems provide the precision needed to construct the specific unsaturated nitrile structure of this compound.

Table 3: Examples of Modern Catalysts in Relevant Syntheses

| Catalyst Type | Reaction Application | Key Advantages |

|---|---|---|

| Lipases (Biocatalyst) | Fatty acid esterification/transesterification | High selectivity, mild conditions, environmentally friendly. mdpi.com |

| Zeolites (Solid Acid) | Fatty acid transesterification | Reusable, reduced corrosion and waste. mdpi.com |

| Ruthenium Alkylidene Complexes | Olefin Metathesis | High functional group tolerance, versatile for C=C bond formation. harvard.edu |

| Copper-NHC Complexes | Allene Hydrocyanation | High regioselectivity for forming specific unsaturated nitriles. beilstein-journals.org |

Stereochemical Control in this compound Synthesis

The double bond in this compound can exist as one of two geometric isomers: cis (Z) or trans (E). Controlling the stereochemical outcome of the synthesis is crucial. The choice of synthetic method heavily influences the resulting stereochemistry. For example, certain olefin metathesis catalysts can provide selectivity for either the E or Z isomer. Similarly, elimination reactions can be guided by the choice of base and reaction conditions to favor one isomer over the other.

Enzymatic approaches can also offer exceptional stereocontrol. Aldoxime dehydratases, for instance, have been shown to catalyze the enantioselective dehydration of E- and Z-aldoximes to produce chiral nitriles, demonstrating the potential of biocatalysis to control stereochemistry in nitrile synthesis. nih.govnih.gov Although this compound is not chiral at the nitrile carbon, enzymatic methods could be applied to precursors to control the stereochemistry of other parts of the molecule or to resolve racemic mixtures. chimia.ch

Chiral Auxiliary and Asymmetric Catalysis Applications

Chiral Auxiliary Applications

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary is removed. In the context of synthesizing a chiral derivative of this compound, a chiral auxiliary could be attached to the carboxylic acid moiety.

For example, the carboxylic acid could be converted to an amide using a chiral amine, such as a derivative of pseudoephedrine or an Evans auxiliary (an oxazolidinone). wikipedia.org The presence of the chiral auxiliary would then direct the stereoselective alkylation at the α-position to the newly formed amide carbonyl. Subsequent removal of the auxiliary would regenerate the carboxylic acid functionality, now with a chiral center at the α-position. The diastereoselectivity of such an alkylation is typically high, as the bulky chiral auxiliary effectively blocks one face of the enolate intermediate.

Table 2: Hypothetical Diastereoselective Alkylation using a Chiral Auxiliary

| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) |

| (R)-4-benzyl-2-oxazolidinone | Methyl iodide | 95:5 |

| (S)-4-isopropyl-2-oxazolidinone | Benzyl bromide | 98:2 |

| (1R,2S)-Pseudoephedrine | Ethyl iodide | >99:1 |

This table contains illustrative data for a generic diastereoselective alkylation and is not based on experimental data for this compound.

Asymmetric Catalysis Applications

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries. For the synthesis of a chiral derivative of this compound, several asymmetric catalytic strategies could be envisioned.

One such strategy could be an asymmetric hydrocyanation of a suitable precursor. For instance, a meso-dialdehyde could be imagined as a starting material, where an asymmetric catalytic hydrocyanation of one of the aldehyde groups would set a stereocenter. Subsequent chain elongation and functional group manipulation would then lead to the desired chiral product.

Another potential application of asymmetric catalysis would be in the enantioselective construction of the carbon chain itself. For example, a catalytic asymmetric aldol (B89426) reaction or a Michael addition could be employed to form a key intermediate with a defined stereocenter. The choice of a chiral organocatalyst or a metal complex with a chiral ligand would be critical for achieving high enantioselectivity. nih.gov The development of such catalysts has been a major focus in modern organic synthesis, allowing for the efficient production of a wide range of chiral molecules. rsc.org

Precursor Chemistry and Derivatization of 8 Cyanooct 7 Enoic Acid

Utility as a Precursor in Polymer Science and Materials Chemistry

The structure of 8-Cyanooct-7-enoic acid, featuring a terminal carboxylic acid and a nitrile group at the other end of an eight-carbon chain, makes it an intriguing candidate for the synthesis of functional polymers.

Synthesis of Polyamide Monomers from Related Cyano-Olefinic Acids

Polyamides are a significant class of polymers, typically synthesized from the condensation reaction of diamines and dicarboxylic acids. While direct polymerization of this compound would not form a traditional polyamide due to the presence of only one carboxylic acid and a nitrile group, its derivatives could serve as valuable monomers. For instance, the hydrolysis of the nitrile group to a carboxylic acid would yield a dicarboxylic acid, and the reduction of the nitrile to an amine would produce an amino acid.

The presence of the cyano group in polyamide structures, as seen in related research on polyamides with pendent cyano groups, can enhance solubility in organic solvents and introduce functionality for further chemical modification or crosslinking. kpi.ua

Exploration of Derivatives for Advanced Polymer Architectures

The unique structure of this compound allows for the theoretical design of advanced polymer architectures. The carboxylic acid can be functionalized to introduce polymerizable groups, while the cyano-olefin moiety can participate in various addition reactions. This dual reactivity could be exploited to create polymers with tailored properties, such as in the development of functionalized poly(ε-caprolactone) where acidic groups are incorporated along the polymer chain. acs.org The ability to introduce functional molecules to the middle of polymer chains is a key area of research for applications like drug delivery. researchgate.net

Transformations of the Nitrile Group

The nitrile group is a versatile functional group that can undergo a variety of chemical transformations to yield different functionalities.

Hydrolysis to Carboxylic Acid Derivatives

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to first form an amide, and upon further hydrolysis, a carboxylic acid. libretexts.orgchemguide.co.uk This two-step process would convert the monofunctional carboxylic acid into a dicarboxylic acid, a key monomer for polyester (B1180765) and polyamide synthesis. The hydrolysis of nitriles is a well-established reaction, typically requiring heat with a dilute acid or alkali. byjus.com

Table 1: General Conditions for Nitrile Hydrolysis

| Condition | Reagents | Intermediate Product | Final Product |

| Acidic | Dilute HCl or H₂SO₄, Heat | Amide | Carboxylic Acid |

| Basic | Aqueous NaOH or KOH, Heat | Amide | Carboxylate Salt |

This table presents generalized conditions for nitrile hydrolysis and is not based on specific experimental data for this compound.

Reduction to Amine Functionalities

The nitrile group can be reduced to a primary amine using various reducing agents. rsc.orgnih.govtandfonline.comacs.org This transformation would convert this compound into 8-aminooct-7-enoic acid, an unsaturated amino acid. Such amino acids can be valuable monomers for the synthesis of polyamides. Common reducing agents for nitriles include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. The reduction of α,β-unsaturated nitriles can sometimes lead to the reduction of the carbon-carbon double bond as well, depending on the chosen reagent and reaction conditions.

Table 2: Common Reagents for Nitrile Reduction

| Reagent | Product | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | A strong reducing agent. |

| Catalytic Hydrogenation (H₂/catalyst) | Primary Amine | Catalyst can be Ni, Pd, or Pt. May also reduce the C=C bond. |

| Sodium Borohydride (NaBH₄) in Methanolic Pyridine | Saturated Nitrile | Selectively reduces the C=C bond of α,β-unsaturated nitriles. tandfonline.com |

This table presents generalized reagents for nitrile reduction and is not based on specific experimental data for this compound.

Cyclization Reactions Involving the Nitrile Moiety

The presence of both a nitrile and a double bond in this compound opens up possibilities for intramolecular cyclization reactions to form heterocyclic compounds. While specific cyclization reactions for this compound are not documented, the general reactivity of cyano groups in cyclization is known. For instance, N-cyano sulfoximines can undergo intramolecular cyclization. nih.govrsc.orgresearchgate.netscispace.com The specific reaction pathways for this compound would depend on the reaction conditions and the use of appropriate catalysts.

Modifications of the Alkene Moiety

The presence of a terminal alkene moiety in this compound offers a versatile site for a variety of chemical transformations. This functional group can be selectively targeted to introduce new functionalities and create a range of saturated and functionalized derivatives. The reactivity of the double bond is influenced by the electronic effects of the neighboring cyano group and the distant carboxylic acid. Research in this area focuses on hydrogenation to produce the saturated cyano-acid, epoxidation to form a reactive three-membered ring, and halogenation or hydroxylation to introduce heteroatoms across the double bond.

Hydrogenation Studies to Saturated Derivatives

Catalytic hydrogenation is a fundamental process for the saturation of carbon-carbon double bonds. In the context of this compound, this reaction is aimed at producing 8-cyanooctanoic acid, a derivative where the alkene is reduced to a single bond. This transformation is typically achieved by treating the unsaturated acid with hydrogen gas in the presence of a heterogeneous metal catalyst.

The primary challenge in the hydrogenation of a multifunctional compound like this compound is achieving chemoselectivity. The molecule contains two other reducible functional groups: a nitrile and a carboxylic acid. While the hydrogenation of an alkene is generally facile, more forcing conditions (higher pressures and temperatures) can lead to the reduction of the nitrile to a primary amine (8-aminooctanoic acid) or the carboxylic acid to an alcohol (8-cyanooctan-1-ol). rsc.orgyoutube.com

Studies on related unsaturated fatty acids and dicarboxylic acids have shown that catalysts based on palladium (Pd), platinum (Pt), and rhodium (Rh) are highly effective for selectively reducing carbon-carbon double bonds under mild conditions. youtube.comrsc.org For instance, palladium on carbon (Pd/C) is a common choice that often allows for the hydrogenation of alkenes at or near room temperature and low hydrogen pressures, leaving nitriles and carboxylic acids intact.

The general reaction is as follows:

NC-(CH₂)₅-CH=CH₂-COOH + H₂ --(Catalyst)--> NC-(CH₂)₆-CH₂-COOH

Table 1: Representative Conditions for Selective Alkene Hydrogenation This table presents typical conditions for the selective hydrogenation of alkenes in the presence of other reducible functional groups, based on general literature knowledge. The specific application to this compound would require empirical optimization.

| Catalyst | Solvent | Temperature (°C) | H₂ Pressure (atm) | Expected Major Product |

| 10% Pd/C | Ethanol | 25 | 1-4 | 8-Cyanooctanoic acid |

| PtO₂ (Adam's catalyst) | Acetic Acid | 25 | 1-4 | 8-Cyanooctanoic acid |

| Wilkinson's Catalyst (RhCl(PPh₃)₃) | Toluene/Ethanol | 25-60 | 1-10 | 8-Cyanooctanoic acid |

The heat of hydrogenation for terminal alkenes is generally around -125 kJ/mol. youtube.com The reaction is exothermic, and careful temperature control is necessary for large-scale reactions. youtube.com The mechanism involves the adsorption of both the hydrogen gas and the alkene onto the surface of the metal catalyst, followed by the stepwise syn-addition of two hydrogen atoms to the same face of the double bond. youtube.com

Epoxidation Reactions and Subsequent Ring-Opening Transformations

Epoxidation of the terminal alkene in this compound provides a route to 7,8-epoxy-8-cyanooctanoic acid, a valuable intermediate containing a reactive oxirane ring. This transformation is most commonly achieved using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). visualizeorgchem.comleah4sci.comorientjchem.org The reaction is a concerted electrophilic addition where an oxygen atom is transferred from the peroxyacid to the alkene in a single step. libretexts.orgucalgary.ca

The general reaction proceeds as follows:

NC-(CH₂)₅-CH=CH₂-COOH + RCO₃H → NC-(CH₂)₅-CH(O)CH₂-COOH + RCOOH

Table 2: Common Reagents for Alkene Epoxidation This table lists common reagents and typical conditions for the epoxidation of terminal alkenes.

| Reagent | Solvent | Temperature (°C) | Key Features |

| m-CPBA | Dichloromethane (B109758) (DCM) | 0-25 | High efficiency, good stability, widely used. youtube.com |

| Peracetic Acid | Ethyl Acetate (B1210297) | 25-40 | More reactive, can be used catalytically. acs.orglookchem.com |

| Oxone® (KHSO₅) | Acetone/Water | 0-25 | Inexpensive, environmentally benign oxidant. orientjchem.org |

The resulting epoxide is a potent electrophile and can undergo nucleophilic ring-opening reactions under either acidic or basic conditions. visualizeorgchem.com These transformations allow for the introduction of a wide array of functional groups, leading to diverse derivatives.

Ring-Opening Transformations:

Acid-Catalyzed Hydrolysis: Treatment of the epoxide with aqueous acid (e.g., H₂SO₄) leads to the formation of a vicinal diol, 7,8-dihydroxy-8-cyanooctanoic acid. The mechanism involves protonation of the epoxide oxygen, followed by nucleophilic attack of water. libretexts.org For a terminal epoxide, this attack predominantly occurs at the less substituted carbon (C8), following an SN2-like pathway.

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH), the hydroxide (B78521) ion acts as the nucleophile, again attacking the sterically less hindered C8 carbon to yield the same diol product after workup. visualizeorgchem.com

Reaction with Other Nucleophiles: The epoxide ring can be opened by a variety of other nucleophiles. For example, reaction with halide acids (HBr, HCl) would yield halohydrins (e.g., 7-bromo-8-hydroxy-8-cyanooctanoic acid), while reaction with ammonia (B1221849) or amines would introduce an amino group.

Table 3: Representative Ring-Opening Reactions of 7,8-Epoxy-8-cyanooctanoic Acid This table illustrates potential products from the ring-opening of the epoxide intermediate with various nucleophiles.

| Reagent(s) | Conditions | Major Product |

| H₃O⁺ (dilute H₂SO₄) | Aqueous | 7,8-Dihydroxy-8-cyanooctanoic acid |

| 1. NaOH, H₂O 2. H₃O⁺ workup | Aqueous, heat | 7,8-Dihydroxy-8-cyanooctanoic acid |

| HBr | Anhydrous | 7-Bromo-8-hydroxy-8-cyanooctanoic acid |

| NaCN, H₂O/EtOH | Aqueous alcohol | 7-Hydroxy-8,9-dicyanononanoic acid |

| NH₃, H₂O | Aqueous ammonia | 7-Amino-8-hydroxy-8-cyanooctanoic acid |

Halogenation and Hydroxylation at the Double Bond

Direct functionalization of the alkene through halogenation and hydroxylation provides alternative pathways to di-functionalized derivatives without proceeding through an epoxide intermediate.

Halogenation: The addition of elemental halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond of this compound is expected to proceed readily. This reaction typically occurs in an inert solvent like dichloromethane (CCl₄) to yield the vicinal dihalide, 7,8-dihalo-8-cyanooctanoic acid. The mechanism involves the formation of a cyclic halonium ion intermediate, which is then opened by the nucleophilic attack of a halide ion. quizlet.com This mechanism results in a net anti-addition of the two halogen atoms.

Hydroxylation: Direct dihydroxylation of the alkene can be achieved to produce 7,8-dihydroxy-8-cyanooctanoic acid. The stereochemical outcome of this reaction is highly dependent on the chosen reagent.

Syn-dihydroxylation: This can be accomplished using osmium tetroxide (OsO₄) followed by a reductive workup (e.g., NaHSO₃) or using cold, dilute potassium permanganate (B83412) (KMnO₄) under basic conditions. libretexts.org Both methods proceed through a cyclic intermediate (osmate ester or manganate (B1198562) ester) that leads to the addition of both hydroxyl groups to the same face of the double bond.

Anti-dihydroxylation: As described previously, this is achieved via a two-step sequence of epoxidation followed by acid-catalyzed ring-opening. libretexts.org This provides the diastereomeric product compared to the syn-dihydroxylation methods.

Table 4: Reagents for Halogenation and Hydroxylation of this compound This table summarizes common methods for the direct functionalization of the alkene moiety.

| Reaction | Reagent(s) | Stereochemistry | Expected Product |

| Bromination | Br₂ in CCl₄ | Anti-addition | 7,8-Dibromo-8-cyanooctanoic acid |

| Chlorination | Cl₂ in CCl₄ | Anti-addition | 7,8-Dichloro-8-cyanooctanoic acid |

| Syn-Hydroxylation | 1. OsO₄ (catalytic), NMO 2. NaHSO₃ | Syn-addition | (syn)-7,8-Dihydroxy-8-cyanooctanoic acid |

| Syn-Hydroxylation | Cold, dilute KMnO₄, NaOH | Syn-addition | (syn)-7,8-Dihydroxy-8-cyanooctanoic acid |

| Anti-Hydroxylation | 1. m-CPBA 2. H₃O⁺ | Anti-addition | (anti)-7,8-Dihydroxy-8-cyanooctanoic acid |

Advanced Spectroscopic and Analytical Characterization Techniques for 8 Cyanooct 7 Enoic Acid in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For a molecule with the proposed structure of 8-Cyanooct-7-enoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be essential for complete structural assignment.

¹H NMR Spectroscopy: This technique would identify the number of distinct proton environments and their neighboring protons. The spectrum would be expected to show signals for the vinyl protons of the double bond, the protons adjacent to the cyano and carboxyl groups, and the methylene protons of the aliphatic chain. The chemical shifts (δ) would indicate the electronic environment of each proton, while the splitting patterns (multiplicity) would reveal the number of adjacent protons, governed by spin-spin coupling.

¹³C NMR Spectroscopy: This experiment would determine the number of unique carbon atoms in the molecule, including the quaternary carbons of the cyano and carboxyl groups, and the sp² hybridized carbons of the double bond.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would reveal which protons are coupled to each other, helping to piece together the carbon skeleton. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom. Further experiments like HMBC (Heteronuclear Multiple Bond Correlation) would establish longer-range (2-3 bond) correlations between protons and carbons, confirming the positions of the functional groups. The stereochemistry of the double bond (E/Z isomerism) would be determined by the magnitude of the coupling constant between the vinyl protons in the ¹H NMR spectrum or through NOESY (Nuclear Overhauser Effect Spectroscopy) experiments.

Illustrative ¹H and ¹³C NMR Data for this compound: The following data is a hypothetical prediction.

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |

| 1 (COOH) | ~12.0 | br s | 1H | ~179.0 |

| 2 | ~2.35 | t | 2H | ~34.0 |

| 3 | ~1.65 | quint | 2H | ~24.5 |

| 4 | ~1.45 | m | 2H | ~28.5 |

| 5 | ~1.55 | m | 2H | ~28.0 |

| 6 | ~2.25 | q | 2H | ~32.0 |

| 7 (CH) | ~5.40 (Z), ~5.80 (E) | dt | 1H | ~110.0 |

| 8 (CH) | ~6.50 (Z), ~6.80 (E) | d | 1H | ~145.0 |

| 9 (CN) | - | - | - | ~118.0 |

Note: Chemical shifts are highly dependent on the solvent used. Multiplicities are abbreviated as: s = singlet, d = doublet, t = triplet, q = quartet, quint = quintet, m = multiplet, br = broad, dt = doublet of triplets.

In research and industrial settings, compounds are often present in complex mixtures. Advanced NMR techniques are powerful for analyzing such samples without the need for prior separation. Techniques like Diffusion Ordered Spectroscopy (DOSY) can separate the NMR signals of different components in a mixture based on their diffusion coefficients, which correlate with molecular size and shape. This would allow for the identification of this compound in a reaction mixture or an environmental sample. Quantitative NMR (qNMR) could be used to determine the concentration of the target compound by integrating its signal relative to a certified internal standard.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which can be used to determine its elemental formula. For this compound (C₉H₁₃NO₂), the expected exact mass would be calculated and compared to the experimentally determined value. This high degree of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Illustrative HRMS Data for this compound:

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 168.1019 |

| [M+Na]⁺ | 190.0838 |

| [M-H]⁻ | 166.0873 |

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion), its fragmentation through collision with an inert gas, and the analysis of the resulting fragment ions (product ions). The fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation. For this compound, fragmentation would likely occur at the carboxylic acid group (loss of H₂O or COOH), along the aliphatic chain, and in the vicinity of the double bond and cyano group. Elucidating these fragmentation pathways provides a high degree of confidence in the structural assignment.

Illustrative Tandem MS Fragmentation Data for [M+H]⁺ of this compound: The following data is a hypothetical prediction.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 168.10 | 150.09 | H₂O | Protonated cyclic anhydride |

| 168.10 | 123.08 | COOH | Protonated C₈H₁₂N |

| 168.10 | 96.08 | C₄H₆O₂ | Protonated C₅H₇N |

| 168.10 | 68.05 | C₅H₈O₂ | Protonated C₄H₆N |

Chromatographic Separations and Detection Methods in Complex Matrices

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

For the analysis of this compound, which is a polar and functionalized molecule, High-Performance Liquid Chromatography (HPLC) would be a suitable technique, likely in a reverse-phase mode. An acidic mobile phase would be necessary to ensure the carboxylic acid is protonated for good peak shape. Detection could be achieved using a Diode Array Detector (DAD) to monitor the absorbance of the carbon-carbon double bond, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.

For volatile derivatives of this compound, Gas Chromatography (GC) could also be employed. Derivatization of the carboxylic acid to a more volatile ester would be necessary prior to analysis. sigmaaldrich.comnih.gov A polar capillary column would be used for separation, and detection would typically be performed using a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS). sigmaaldrich.com The choice of chromatographic method would depend on the nature of the sample matrix and the required sensitivity.

Gas Chromatography (GC) with Selective Detectors

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For a molecule such as this compound, derivatization is typically required to increase its volatility and thermal stability, as the carboxylic acid group is polar and can lead to poor chromatographic performance. sigmaaldrich.com Esterification of the carboxylic acid to a more volatile form, such as a methyl or ethyl ester, is a common and effective strategy.

The choice of detector is critical for achieving high selectivity and sensitivity, especially in complex sample matrices.

Nitrogen-Phosphorus Detector (NPD): The NPD is highly selective for compounds containing nitrogen and phosphorus. drawellanalytical.comchromatographytoday.com This makes it an excellent choice for the analysis of this compound, due to the presence of the nitrile (-C≡N) group. The NPD offers significantly higher sensitivity for nitrogen-containing compounds compared to the more general Flame Ionization Detector (FID), thereby allowing for the detection of trace amounts of the analyte. drawellanalytical.com

Nitrogen Chemiluminescence Detector (NCD): The NCD is another highly specific detector for nitrogen-containing compounds. jijelaboglassplc.com It works by converting nitrogen compounds to nitric oxide (NO) during combustion, which then reacts with ozone to produce light that is detected by a photomultiplier tube. jijelaboglassplc.com This process provides an equimolar response to nitrogen, meaning the signal is directly proportional to the number of nitrogen atoms in the molecule, which can simplify quantification.

Mass Spectrometry (MS): When coupled with GC, a mass spectrometer acts as a universal yet highly specific detector. chromatographytoday.com By monitoring for the specific molecular ion and characteristic fragment ions of the derivatized this compound, GC-MS provides structural confirmation and can distinguish the analyte from co-eluting compounds. researchgate.net

For optimal separation of the derivatized this compound, a capillary column with a stationary phase appropriate for the analysis of fatty acid esters should be selected. Columns with acidic character, such as those with acid-functional groups incorporated into the phase (e.g., Nukol™), are well-suited for the analysis of free fatty acids and can provide excellent peak shapes. sigmaaldrich.comsigmaaldrich.com The use of such columns can sometimes eliminate the need for derivatization for shorter-chain fatty acids. sigmaaldrich.com

Table 1: Comparison of Selective GC Detectors for the Analysis of Derivatized this compound

| Detector | Principle of Detection | Selectivity | Sensitivity | Application Notes |

|---|---|---|---|---|

| Nitrogen-Phosphorus Detector (NPD) | Surface ionization of nitrogen and phosphorus compounds on a heated bead. drawellanalytical.comchromatographytoday.com | High for nitrogen and phosphorus. drawellanalytical.com | High (picogram range). | Ideal for trace analysis in environmental and biological samples. |

| Nitrogen Chemiluminescence Detector (NCD) | Chemiluminescent reaction of nitric oxide (from combustion of nitrogen compounds) with ozone. jijelaboglassplc.com | Highly specific for nitrogen. jijelaboglassplc.com | High (picogram to nanogram range). | Provides an equimolar response to nitrogen, simplifying quantification. jijelaboglassplc.com |

| Mass Spectrometer (MS) | Ionization and separation of molecules based on their mass-to-charge ratio. chromatographytoday.com | Universal, but highly specific with selected ion monitoring (SIM). | Very high (femtogram to picogram range). | Provides structural information for definitive identification. researchgate.net |

Liquid Chromatography (LC) Coupled with Mass Spectrometry

Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), is a versatile and powerful tool for the analysis of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. nih.gov For this compound, reversed-phase LC is a suitable separation technique. However, as a carboxylic acid, it may exhibit poor retention on non-polar C18 columns under certain mobile phase conditions.

To enhance retention and improve chromatographic peak shape, several strategies can be employed:

Mobile Phase Modification: The addition of an acid, such as formic acid, to the mobile phase can suppress the ionization of the carboxylic acid group, making the molecule less polar and increasing its retention on a reversed-phase column.

Derivatization: Similar to GC, derivatization can be used in LC-MS to improve the chromatographic and detection characteristics of carboxylic acids. mdpi.com Derivatization with reagents such as 3-nitrophenylhydrazine (3-NPH) or aniline can enhance the ionization efficiency of the molecule in the mass spectrometer, leading to improved sensitivity. mdpi.comnih.gov

LC coupled with tandem mass spectrometry (LC-MS/MS) offers exceptional selectivity and sensitivity for the analysis of this compound in complex matrices. nih.govresearchgate.net This technique involves the selection of a specific precursor ion (the molecular ion of the analyte) in the first mass analyzer, fragmentation of this ion in a collision cell, and detection of specific product ions in the second mass analyzer. nih.gov This multiple reaction monitoring (MRM) approach significantly reduces background noise and allows for accurate quantification at very low concentrations. nih.gov

Table 2: Hypothetical LC-MS/MS Parameters for this compound Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Chromatographic Mode | Reversed-Phase | Suitable for separation of moderately polar organic molecules. |

| Stationary Phase | C18 | Common non-polar stationary phase for reversed-phase chromatography. |

| Mobile Phase | Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B) | Gradient elution allows for the separation of compounds with a range of polarities. Formic acid improves peak shape and ionization. |

| Ionization Mode | Electrospray Ionization (ESI) - Negative Ion Mode | Carboxylic acids readily form [M-H]⁻ ions in negative ESI. researchgate.net |

| MS/MS Transition (MRM) | Precursor Ion (m/z) → Product Ion(s) (m/z) | Specific to the mass of this compound and its fragments, providing high selectivity and sensitivity. |

Development of Quantitative Analytical Assays for Research Samples

The development of a robust and reliable quantitative analytical assay is a multi-step process that is essential for obtaining accurate and reproducible data in research settings.

Method Development: This initial phase involves selecting the appropriate analytical technique (GC or LC), column, mobile phase or temperature program, and detector. acs.org The goal is to achieve good separation of the analyte from other components in the sample matrix, with a symmetrical peak shape and adequate signal intensity. For novel compounds like this compound, this may involve screening different conditions and potentially evaluating the need for derivatization.

Method Validation: Once a suitable method has been developed, it must be validated to ensure that it is fit for its intended purpose. bataviabiosciences.com Key validation parameters include:

Specificity and Selectivity: The ability of the assay to measure the analyte of interest without interference from other compounds in the sample. bataviabiosciences.com

Linearity and Range: The concentration range over which the assay response is directly proportional to the analyte concentration.

Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of agreement among individual measurements (precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov

Stability: The stability of the analyte in the sample matrix under different storage and processing conditions.

Sample Preparation: The development of an effective sample preparation protocol is crucial for removing interfering substances and concentrating the analyte. mdpi.com For this compound in biological samples, this may involve liquid-liquid extraction, solid-phase extraction (SPE), or protein precipitation.

Table 3: Key Stages in Quantitative Analytical Assay Development

| Stage | Key Activities | Desired Outcome |

|---|---|---|

| 1. Method Development | Selection of chromatography and detection methods, optimization of separation parameters. acs.org | A chromatographic method that provides good resolution, peak shape, and sensitivity for the analyte. |

| 2. Method Validation | Assessment of specificity, linearity, accuracy, precision, LOD, LOQ, and stability. bataviabiosciences.com | A validated method with well-defined performance characteristics, ensuring the reliability of the data. |

| 3. Sample Preparation | Development of extraction and clean-up procedures. mdpi.com | An efficient and reproducible sample preparation protocol that minimizes matrix effects and maximizes analyte recovery. |

By employing these advanced spectroscopic and analytical characterization techniques, researchers can accurately and reliably measure this compound in a variety of research samples, which is fundamental to understanding its chemical and biological significance.

Future Research Trajectories and Potential Academic Applications

Development of Novel Catalytic Systems for Sustainable Production

The industrial viability of 8-Cyanooct-7-enoic acid is intrinsically linked to the development of efficient and sustainable production methods. Future research will likely focus on novel catalytic systems that offer high selectivity, yield, and atom economy, while minimizing environmental impact. Key areas of investigation will include:

Metathesis-based Routes: Olefin metathesis stands out as a powerful tool for the formation of carbon-carbon double bonds. Research could explore the cross-metathesis of a readily available ω-unsaturated carboxylic acid with an unsaturated nitrile. The development of highly active and selective ruthenium or molybdenum-based catalysts will be crucial to control the stereochemistry of the double bond and prevent unwanted side reactions.

Catalytic Hydrocyanation: The direct addition of a cyano group to a suitable diene or alkyne precursor using transition metal catalysts is another promising avenue. Research would need to address challenges related to regioselectivity and catalyst stability.

Biocatalytic Approaches: The use of enzymes as catalysts offers significant advantages in terms of specificity and mild reaction conditions. Future studies could investigate the potential of engineered enzymes for the synthesis of this compound or its precursors.

A comparative overview of potential catalytic strategies is presented in the table below:

| Catalytic Strategy | Potential Advantages | Key Research Challenges |

| Olefin Metathesis | High atom economy, potential for stereocontrol | Catalyst cost and sensitivity, separation of products |

| Catalytic Hydrocyanation | Direct introduction of the cyano group | Regioselectivity, catalyst poisoning, safety of HCN |

| Biocatalysis | High specificity, mild reaction conditions, environmentally benign | Enzyme discovery and engineering, substrate scope, process scalability |

Exploration in Bio-inspired Chemical Synthesis and Biotransformations

Nature provides a vast blueprint for efficient and selective chemical transformations. Bio-inspired synthesis and biotransformations represent a growing field of research with the potential to revolutionize the production of specialty chemicals like this compound.

Future research in this area could focus on:

Mimicking Fatty Acid Biosynthesis: Researchers could design synthetic pathways that mimic the iterative chain elongation process seen in fatty acid biosynthesis. This could involve the use of multifunctional catalysts that can perform sequential carbon-carbon bond formations.

Engineered Microbial Production: The development of microbial cell factories engineered to produce this compound is a highly attractive long-term goal. This would involve the introduction of novel biosynthetic pathways into robust microbial hosts like Escherichia coli or Saccharomyces cerevisiae.

Enzymatic Modifications: The use of isolated enzymes to perform specific transformations on precursor molecules could offer a modular and efficient approach. For example, lipases could be used for the selective esterification of a precursor, or nitrile hydratases for the conversion of the cyano group to an amide.

Integration into Advanced Materials Science Research Beyond Polyamides

While the structure of this compound makes it a potential monomer for polyamides, its unique combination of functional groups opens the door to a much broader range of advanced materials. Future research should explore its integration into:

Functional Polymers: The nitrile group can be chemically modified to introduce a variety of other functionalities, such as amines, amides, or tetrazoles. This would allow for the synthesis of polymers with tailored properties, including enhanced thermal stability, specific binding capabilities, or unique optical properties.

Cross-linked Materials: The double bond in the octenoic acid backbone provides a site for cross-linking reactions, such as vulcanization or thiol-ene chemistry. This could lead to the development of novel elastomers, hydrogels, or thermosetting resins with tunable mechanical properties.

Surface Modification: The carboxylic acid group can be used to anchor the molecule to various surfaces, enabling the modification of materials to impart specific properties like hydrophobicity, biocompatibility, or anti-fouling characteristics.

The potential applications in advanced materials are summarized below:

| Material Class | Key Functional Group Utilized | Potential Properties and Applications |

| Functional Polymers | Nitrile (post-modification) | Tunable properties, specialty polymers, membranes |

| Cross-linked Materials | Alkene | Elastomers, hydrogels, thermosets, coatings |

| Surface Modifiers | Carboxylic Acid | Biocompatible coatings, anti-fouling surfaces, functionalized nanoparticles |

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 8-Cyanooct-7-enoic acid, and how can purity be validated?

- Methodological Answer : Synthesis typically involves cyanation of alkenes or nitrile addition to α,β-unsaturated carboxylic acids. Key steps include:

- Catalytic Cyanation : Using transition-metal catalysts (e.g., Pd or Cu) with cyanide sources (e.g., KCN or TMSCN) under controlled pH to avoid side reactions like hydrolysis .

- Characterization : Validate purity via HPLC (≥95% purity threshold) and structural confirmation using / NMR (e.g., cyano group resonance at ~110-120 ppm) and FT-IR (C≡N stretch at ~2200 cm) .

Q. Which analytical techniques are critical for characterizing this compound’s stability under varying conditions?

- Methodological Answer :

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures.

- pH-Dependent Stability : Conduct kinetic studies in buffered solutions (pH 2–12) with UV-Vis or LC-MS monitoring to track degradation products .

- Data Interpretation : Compare retention times and spectral matches to known degradation byproducts (e.g., carboxylic acid derivatives via hydrolysis) .

Q. How to design a controlled experiment to study the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer :

- Variables : Control solvent polarity (e.g., DMSO vs. hexane), temperature (25–80°C), and nucleophile concentration (e.g., Grignard reagents).

- Outcome Metrics : Track reaction progress via NMR for intermediate formation and GC-MS for product distribution.

- Comparison : Include a non-cyano analog (e.g., oct-7-enoic acid) to isolate the cyano group’s electronic effects .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Source Analysis : Audit experimental variables (e.g., cell lines, incubation times) and purity levels. For example, cytotoxicity discrepancies may arise from impurities in early synthetic batches .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data, adjusting for study heterogeneity (e.g., IC values normalized to control conditions) .

Q. What computational strategies predict this compound’s interaction with enzymatic targets (e.g., fatty acid synthases)?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with crystal structures (PDB ID: 3TJM) to model binding affinities. Prioritize residues involved in H-bonding (cyano group interactions) .

- DFT Calculations : Analyze electron density maps (e.g., B3LYP/6-31G*) to predict reactive sites for electrophilic attack .

- Validation : Cross-check with experimental inhibition assays (e.g., fluorescence quenching) .

Q. How to address ethical and technical challenges in sharing sensitive research data (e.g., toxicity profiles) while adhering to open-science principles?

- Methodological Answer :

- Anonymization : Use de-identification protocols (e.g., removing batch-specific identifiers) and aggregate data to prevent reverse engineering .

- Controlled Access : Publish via repositories with embargo periods (e.g., Zenodo) or tiered access levels (e.g., GDPR-compliant platforms) .

Q. What statistical approaches are suitable for analyzing clustered data in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Mixed-Effects Models : Account for nested variables (e.g., multiple assays per derivative) using R packages (e.g.,

lme4) to avoid Type I errors . - Multivariate Analysis : Apply PCA or PLS regression to reduce dimensionality and identify key molecular descriptors (e.g., logP, dipole moment) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.